molecular formula C13H21NO3 B566862 tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate CAS No. 1332584-12-9

tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Cat. No.: B566862
CAS No.: 1332584-12-9
M. Wt: 239.315
InChI Key: GRNSGJOKGICXGO-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate typically involves the reaction of commercially available starting materials under specific conditions. One common method includes the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position, followed by conversion to the N-Boc derivative. Subsequent reduction of the aldehyde group with sodium borohydride in methanol yields the corresponding alcohol. The hydroxy group is then protected using tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate is unique due to its specific functional groups and potential for diverse chemical modifications. Its versatility in synthetic applications and biological research makes it a valuable compound in various scientific fields.

Biological Activity

tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate, a compound characterized by its unique indole structure and tert-butyl substitution, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H21NO3C_{13}H_{21}NO_3 with a molecular weight of approximately 239.315 g/mol. The synthesis typically involves:

  • Starting Materials : Cyclohexanone and tert-butyl carbamate.
  • Cyclization : Reaction catalyzed by Lewis acids (e.g., aluminum chloride) to form the indole ring.
  • Oxidation : Introduction of the keto group using oxidizing agents like potassium permanganate.
  • Purification : Techniques such as recrystallization or chromatography to achieve high purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indole ring system allows for specific binding to these targets, which can modulate their activity. This modulation can lead to diverse biological effects depending on the target involved.

Antimicrobial Properties

Recent studies have indicated that compounds with indole structures often exhibit antimicrobial properties. For instance, related indole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity .

Neuroprotective Effects

Indole derivatives have been implicated in neuroprotection due to their ability to modulate neurotransmitter systems. In vitro studies suggest that this compound may enhance neuronal survival under stress conditions by influencing pathways related to oxidative stress and apoptosis .

Study on Cystic Fibrosis Modulators

A notable study explored the structure–activity relationship (SAR) of indole derivatives as CFTR modulators. Although not directly involving this compound, it provides insights into how similar compounds can enhance CFTR function in cystic fibrosis models. The findings highlighted the importance of specific structural features in determining biological efficacy .

Comparative Analysis with Similar Compounds

Compound NameActivity Profile
Methyl (3aR,7aR)-4-oxooctahydro-1H-indole-1-carboxylateModerate antimicrobial activity
Ethyl (3aR,7aR)-4-oxooctahydro-1H-indole-1-carboxylateLower neuroprotective effects compared to tert-butyl derivative

The unique tert-butyl substitution in this compound enhances its solubility and stability, potentially leading to improved bioavailability compared to its methyl and ethyl counterparts .

Properties

IUPAC Name

tert-butyl 4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNSGJOKGICXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726670
Record name tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332584-12-9
Record name tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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